N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide
Description
N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Properties
IUPAC Name |
N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-10-15(12)19-16(23)11-24-18-17(22-8-4-5-9-22)20-13-6-2-3-7-14(13)21-18/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVUMASYPITDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The starting materials might include 2-methylcyclopropylamine, 3-pyrrolidin-1-ylquinoxaline, and a suitable sulfanylacetamide precursor. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide include other quinoxaline derivatives, such as:
- 2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide
- N-(2-methylcyclopropyl)-2-(quinoxalin-2-yl)sulfanylacetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-methylcyclopropyl group and the pyrrolidin-1-ylquinoxaline moiety. These features may confer unique biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
